molecular formula C12H13NO7 B3969664 2-(2-ethoxy-6-formyl-4-nitrophenoxy)propanoic acid

2-(2-ethoxy-6-formyl-4-nitrophenoxy)propanoic acid

Cat. No.: B3969664
M. Wt: 283.23 g/mol
InChI Key: RJBBXGKMBBIBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-ethoxy-6-formyl-4-nitrophenoxy)propanoic acid is an organic compound with the molecular formula C12H13NO7 It is characterized by the presence of an ethoxy group, a formyl group, and a nitro group attached to a phenoxy ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-6-formyl-4-nitrophenoxy)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formylation: The formyl group is introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.

    Ethoxylation: The ethoxy group is added through an ethoxylation reaction, typically involving ethanol and a suitable catalyst.

    Coupling with Propanoic Acid: The final step involves coupling the modified phenoxy ring with propanoic acid under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-6-formyl-4-nitrophenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 2-(2-ethoxy-6-carboxy-4-nitrophenoxy)propanoic acid

    Reduction: 2-(2-ethoxy-6-formyl-4-aminophenoxy)propanoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-ethoxy-6-formyl-4-nitrophenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-6-formyl-4-nitrophenoxy)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups, including the formyl and nitro groups, play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid
  • 2-(2-ethoxy-4-formyl-6-nitrophenoxy)propanoic acid

Uniqueness

2-(2-ethoxy-6-formyl-4-nitrophenoxy)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-ethoxy-6-formyl-4-nitrophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO7/c1-3-19-10-5-9(13(17)18)4-8(6-14)11(10)20-7(2)12(15)16/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBBXGKMBBIBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OC(C)C(=O)O)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-ethoxy-6-formyl-4-nitrophenoxy)propanoic acid
Reactant of Route 2
2-(2-ethoxy-6-formyl-4-nitrophenoxy)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-(2-ethoxy-6-formyl-4-nitrophenoxy)propanoic acid
Reactant of Route 4
2-(2-ethoxy-6-formyl-4-nitrophenoxy)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-(2-ethoxy-6-formyl-4-nitrophenoxy)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-(2-ethoxy-6-formyl-4-nitrophenoxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.